2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile
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Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C21H19ClN4S and a molecular weight of 394.9 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves several steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile can be compared with other similar compounds, such as:
- 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(methylamino)-5-pyrimidinecarbonitrile
- 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(ethylamino)-5-pyrimidinecarbonitrile
- 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(butylamino)-5-pyrimidinecarbonitrile
These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h3-11H,2,12,14H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFINKTDPLMGDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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